molecular formula C19H23N7O2 B10996650 N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide

N~3~-(4,6-dimethylpyrimidin-2-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-beta-alaninamide

Cat. No.: B10996650
M. Wt: 381.4 g/mol
InChI Key: PFPVCMKMJDMYSD-UHFFFAOYSA-N
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Description

  • This compound is a synthetic molecule with the following chemical structure:

    C17H19N5O\text{C}_{17}\text{H}_{19}\text{N}_5\text{O}C17​H19​N5​O

    .
  • It consists of a pyrimidine ring (4,6-dimethylpyrimidin-2-yl) linked to a triazole ring (5-(methoxymethyl)-1H-1,2,4-triazol-3-yl) via a beta-alanine amide backbone.
  • The compound’s molecular weight is 309.37 g/mol .
  • It is achiral and has a logP value of 1.9.
  • The Smiles notation for this compound is: Cc1cc(C)nc(NCCC(Nc2ccc3c(cc[nH]3)c2)=O)n1.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents used in SM coupling include aryl or vinyl boron reagents, palladium catalysts, and base.
    • Major products formed would be the coupled product between the pyrimidine and triazole moieties.
  • Scientific Research Applications

    • In chemistry: This compound could serve as a building block for designing new molecules with specific properties.
    • In biology: It might be explored as a potential drug candidate due to its unique structure.
    • In medicine: Research could focus on its pharmacological effects and potential therapeutic applications.
    • In industry: It could find use in materials science or as a precursor for other compounds.
  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets.
    • Further research is needed to elucidate the molecular pathways involved.
  • Comparison with Similar Compounds

    • Similar compounds could include other pyrimidine-triazole hybrids or beta-alanine derivatives.
    • Highlighting its uniqueness would involve comparing its structure, properties, and potential applications with those of related compounds.

    Properties

    Molecular Formula

    C19H23N7O2

    Molecular Weight

    381.4 g/mol

    IUPAC Name

    3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]propanamide

    InChI

    InChI=1S/C19H23N7O2/c1-12-10-13(2)22-19(21-12)20-9-8-17(27)23-15-6-4-14(5-7-15)18-24-16(11-28-3)25-26-18/h4-7,10H,8-9,11H2,1-3H3,(H,23,27)(H,20,21,22)(H,24,25,26)

    InChI Key

    PFPVCMKMJDMYSD-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)NCCC(=O)NC2=CC=C(C=C2)C3=NNC(=N3)COC)C

    Origin of Product

    United States

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